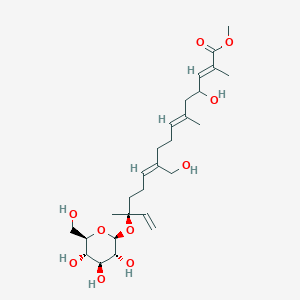
Capsianoside V methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Capsianoside V methyl ester is an organic compound derived from the sweet pepper plant, Capsicum annuum. It belongs to the class of acyclic diterpene glycosides and is known for its potential health benefits, including anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Capsianoside V methyl ester can be synthesized through the esterification of capsianoside V. The process involves the reaction of capsianoside V with methanol in the presence of an acid catalyst. The reaction is typically carried out at room temperature and monitored using chromatographic methods .
Industrial Production Methods
Industrial production of this compound involves the extraction of capsianosides from the aerial parts of paprika and pimiento plants. The extracted compounds are then subjected to chromatographic separation and purification to isolate capsianoside V, which is subsequently esterified to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
Capsianoside V methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form various oxidation products.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Capsianoside V and methanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Aplicaciones Científicas De Investigación
Capsianoside V methyl ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of capsianoside V methyl ester involves its interaction with molecular targets and pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression . The compound’s anticancer effects are attributed to its ability to modulate various signaling pathways, including those involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Capsianoside V methyl ester is unique among diterpene glycosides due to its specific esterification. Similar compounds include:
Capsianoside V: The non-esterified form of this compound.
Capsianoside XVII: Another acyclic diterpene glycoside isolated from paprika and pimiento.
Capsianoside XIV: A related compound with similar structural features.
This compound stands out due to its specific esterification, which may enhance its bioactivity and stability compared to its non-esterified counterparts .
Propiedades
Fórmula molecular |
C27H44O10 |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
methyl (2E,6E,10Z,14S)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoate |
InChI |
InChI=1S/C27H44O10/c1-6-27(4,37-26-24(33)23(32)22(31)21(16-29)36-26)12-8-11-19(15-28)10-7-9-17(2)13-20(30)14-18(3)25(34)35-5/h6,9,11,14,20-24,26,28-33H,1,7-8,10,12-13,15-16H2,2-5H3/b17-9+,18-14+,19-11-/t20?,21-,22-,23+,24-,26+,27-/m1/s1 |
Clave InChI |
ZVUKZMWLRYNENB-RKJLFWSHSA-N |
SMILES isomérico |
C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CO)/CC(/C=C(\C)/C(=O)OC)O |
SMILES canónico |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















